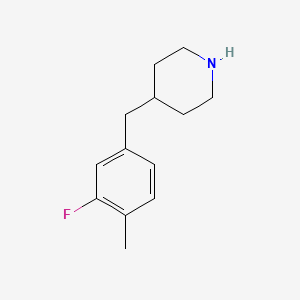

4-(3-Fluoro-4-methyl-benzyl)-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-fluoro-4-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c1-10-2-3-12(9-13(10)14)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCWMVSFZFNWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCNCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588788 | |

| Record name | 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955287-58-8 | |

| Record name | 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mass spectrometry analysis of 4-(3-Fluoro-4-methyl-benzyl)-piperidine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(3-Fluoro-4-methyl-benzyl)-piperidine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of this compound, a representative benzylpiperidine derivative. Compounds of this class are prevalent in medicinal chemistry and drug development, necessitating robust and reliable analytical methods for their characterization and quantification. This document, intended for researchers and drug development professionals, details the strategic selection of ionization techniques, liquid chromatography parameters, and mass analysis methods. It offers field-proven insights into predicting and interpreting fragmentation patterns and provides detailed, step-by-step protocols for analyzing both pure standards and complex biological matrices. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method adaptation for analogous structures.

Foundational Principles: Molecular Structure and Ionization Strategy

The analytical strategy for any molecule begins with a thorough understanding of its physicochemical properties. This compound (Molecular Formula: C₁₃H₁₈FN, Monoisotopic Mass: 207.1423 Da) possesses two key structural features that dictate its behavior in a mass spectrometer:

-

The Piperidine Ring: This saturated heterocycle contains a basic secondary amine nitrogen. This nitrogen atom is readily protonated, making the molecule highly suitable for analysis in positive ion mode .

-

The Substituted Benzyl Group: This non-polar moiety influences the molecule's chromatographic retention and provides a predictable site for fragmentation.

Rationale for Ionization Technique Selection

The choice of ionization source is critical for generating ions representative of the intact molecule.

-

Electrospray Ionization (ESI): As the premier soft ionization technique, ESI is the method of choice for this compound, particularly when coupled with liquid chromatography (LC-MS).[1] The basic piperidine nitrogen readily accepts a proton from the acidic mobile phase solvent, yielding a stable and abundant protonated molecule, [M+H]⁺, at m/z 208.1501 .[2] This stability is crucial for establishing the molecular weight and for selecting the precursor ion in tandem mass spectrometry (MS/MS) experiments.

-

Electron Ionization (EI): Typically paired with Gas Chromatography (GC), EI is a high-energy, "hard" ionization technique that causes extensive fragmentation.[1][2] While less suitable for routine quantification where the molecular ion is desired, EI can provide rich, reproducible fragmentation patterns useful for initial structural confirmation and library matching. The dominant fragmentation pathway in EI is often α-cleavage adjacent to the nitrogen atom.[2][3]

For the purposes of this guide, which focuses on modern, high-sensitivity applications in drug development, LC-ESI-MS/MS is the core analytical platform.

Chromatographic Method Development: Achieving Optimal Separation

Effective chromatographic separation is paramount to eliminate matrix effects, separate isomers, and ensure reproducible quantification.[4][5] A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is the standard approach.[2][6]

Column and Mobile Phase Selection

The causality behind our selection is as follows:

-

Stationary Phase: A C18 reversed-phase column is the ideal starting point.[2][7] The hydrophobic nature of the benzyl group will interact well with the C18 stationary phase, providing good retention.

-

Mobile Phase: A binary mobile phase system is employed:

-

Aqueous (A): 0.1% Formic Acid in Water

-

Organic (B): 0.1% Formic Acid in Acetonitrile or Methanol

-

-

The Critical Role of the Acid Modifier: The addition of formic acid is not arbitrary. It serves two essential functions: 1) It maintains an acidic pH (typically 2.7-3.0), which ensures the piperidine nitrogen remains consistently protonated, leading to sharp, symmetrical chromatographic peaks and preventing tailing.[2] 2) It provides a source of protons that facilitates highly efficient electrospray ionization.[2]

Experimental Workflow and Suggested Parameters

The logical flow from sample to data is crucial for a robust method.

Caption: High-level workflow for LC-MS/MS analysis.

The following table summarizes a robust starting point for method development. Optimization is expected based on the specific instrumentation and analytical goals.

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC or HPLC | UHPLC offers higher resolution and faster run times. |

| Column | C18, ≤ 2.1 mm ID, < 2 µm particle size (for UHPLC) | Provides excellent resolving power for small molecules.[2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Ensures analyte protonation for good peak shape and ionization.[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred for its lower viscosity and high elution strength. |

| Gradient | 5% to 95% B over 5 minutes | A generic gradient to establish retention time; must be optimized for specific applications. |

| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Typical flow rate for analytical scale columns, balancing speed and efficiency. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |

| Injection Volume | 1 - 5 µL | Minimizes column overload while ensuring adequate sensitivity. |

| Ionization Mode | ESI Positive | Targets the basic piperidine nitrogen for efficient protonation. |

| MS Acquisition | Full Scan (for discovery) / MRM (for quantification) | Full scan identifies all ions; Multiple Reaction Monitoring (MRM) provides superior sensitivity and selectivity. |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry is essential for confirming the structure of an analyte and for developing highly selective quantitative assays. The process involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.

Proposed Fragmentation Pathway

Based on established principles of benzylpiperidine fragmentation, the primary cleavage event is predictable and highly reliable for structural confirmation.[8][9]

-

Protonation: The molecule is protonated at the most basic site, the piperidine nitrogen.

-

Precursor Ion Isolation: The [M+H]⁺ ion (m/z 208.15) is isolated in the first mass analyzer.

-

Collision-Induced Dissociation (CID): In the collision cell, the precursor ion is fragmented. The most facile cleavage occurs at the C-C bond between the piperidine ring and the benzylic methylene group. This is energetically favorable because it leads to the formation of a stable, resonance-stabilized benzyl cation.[10]

-

Product Ion Detection: The resulting fragment ions are detected in the second mass analyzer.

Caption: Primary fragmentation of this compound.

Summary of Key Ions for Analysis

This data is foundational for building an MS method, whether for qualitative identification or quantitative analysis using MRM.

| Ion Description | Theoretical m/z (Monoisotopic) | Role in Analysis |

| Precursor Ion [M+H]⁺ | 208.1501 | The parent ion selected in MS1 for fragmentation. Confirms molecular weight. |

| Primary Product Ion | 123.0610 | The most abundant and characteristic fragment (3-fluoro-4-methylbenzyl cation). Ideal for use as the primary MRM transition quantifier. |

| Secondary/Other Product Ions | Variable | Ions from piperidine ring fragmentation (e.g., m/z 86, 70) may be observed at lower intensities and can be used as qualifier ions.[11] |

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps for confirmation and quality control.

Protocol: Analysis of a Pure Standard

This protocol establishes the intrinsic chromatographic and mass spectrometric behavior of the analyte.

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1.0 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Standard Preparation: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

-

System Suitability: Inject the working standard onto the LC-MS system.

-

Data Acquisition - Full Scan: Perform an initial acquisition in full scan mode (e.g., m/z 100-300) to confirm the retention time and identify the [M+H]⁺ ion at m/z 208.15.

-

Data Acquisition - Product Ion Scan: Perform a second injection using a product ion scan (or targeted MS/MS) method. Isolate m/z 208.15 as the precursor and scan for product ions (e.g., m/z 50-220).

-

Verification: Confirm the presence of the primary fragment at m/z 123.06. The combination of correct retention time, precursor mass, and key fragment mass provides high-confidence identification.

Protocol: Quantification from a Biological Matrix (Human Plasma)

This protocol demonstrates a robust workflow for quantification in a complex medium, incorporating an internal standard for accuracy and precision. Solid-Phase Extraction (SPE) is used for its superior cleanup and concentration capabilities.[5][12]

-

Internal Standard (IS) Selection: Choose a structurally similar but mass-differentiated compound (e.g., a deuterated analog of the analyte) that is not present in the matrix.

-

Sample Preparation: a. To 100 µL of plasma sample (or calibration standard/QC), add 25 µL of IS working solution. b. Add 300 µL of 4% phosphoric acid in water to lyse cells and precipitate proteins.[12] Vortex to mix. c. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.

-

Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange: a. Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water. b. Load: Load the supernatant from step 2c onto the SPE cartridge. The protonated analyte will bind to the cation exchange sorbent. c. Wash 1: Wash with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences. d. Wash 2: Wash with 1 mL of methanol to remove lipophilic interferences. e. Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

-

Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. b. Reconstitute the residue in 100 µL of the initial mobile phase. This step concentrates the sample and ensures solvent compatibility with the LC method.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Use a Multiple Reaction Monitoring (MRM) method with optimized transitions for both the analyte (e.g., 208.15 -> 123.06) and the internal standard.

-

Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the prepared calibration standards. Determine the concentration of unknown samples from this curve.

Conclusion

The mass spectrometric analysis of this compound is a systematic process rooted in the fundamental chemistry of the molecule. By leveraging its basic piperidine nitrogen for efficient ESI ionization and its benzyl-piperidine linkage for predictable CID fragmentation, highly sensitive and specific analytical methods can be developed. The provided protocols for both pure substance identification and quantification from complex matrices serve as a robust foundation for researchers. Successful analysis hinges on the logical application of chromatographic principles, an understanding of mass spectral behavior, and meticulous sample preparation to ensure data integrity and trustworthiness.

References

-

de Souza, J. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

-

Dias, H. J. et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. Available from ResearchGate. [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link]

-

Pivatto, M. et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

-

Li, W., & Fu, Y. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 11(32), 4056-4066. [Link]

-

Pivatto, M. et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

-

Pivatto, M. et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. UNESP Institutional Repository. [Link]

-

Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 30-39. [Link]

-

Li, Q. et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

-

Grilla, A. S. et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available from Usiena AIR. [Link]

-

DeRuiter, J. et al. (2003). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Journal of Chromatographic Science, 41(8), 417-424. Available from ResearchGate. [Link]

-

Alex, R. H. & Mclafferty, F. W. (1976). The Methane and Hydrogen Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]

-

Basak, A. et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Journal of Carbohydrate Chemistry. [Link]

-

Li, Q. et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

-

Dasgupta, A. et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 159-164. [Link]

-

ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

-

Bautista-Aguilera, Ó. M. et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4485. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Electron-ionization mass spectral (EI-MS) data of the... [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chu, S. & Letcher, R. J. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5677-5684. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Waters. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. [Link]

-

Kassab, A. S. et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-151. [Link]

-

MassBank. (2016). Piperidines. [Link]

-

ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

-

Sabatino, G. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1561. [Link]

-

Chromaleont. (n.d.). Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. [Link]

Sources

- 1. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tecan.com [tecan.com]

- 5. biocompare.com [biocompare.com]

- 6. lcms.cz [lcms.cz]

- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Benzylpiperidine [webbook.nist.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. massbank.eu [massbank.eu]

- 12. chromatographyonline.com [chromatographyonline.com]

4-(3-Fluoro-4-methyl-benzyl)-piperidine as a building block in organic synthesis

This technical guide details the strategic application, synthesis, and physicochemical rationale of 4-(3-Fluoro-4-methyl-benzyl)-piperidine (CAS 1172721-51-5 for HCl) in modern drug discovery.

Executive Summary

This compound represents a highly optimized "privileged scaffold" in neuropsychiatric and oncological drug discovery. Unlike the generic 4-benzylpiperidine motif—found in diverse agents from NMDA antagonists (e.g., Ifenprodil analogs) to Sigma receptor ligands—this specific 3-fluoro-4-methyl substituted variant offers a precise solution to common metabolic liabilities.

By strategically placing a fluorine atom at the meta-position and a methyl group at the para-position of the benzyl ring, medicinal chemists can simultaneously block the primary site of CYP450-mediated oxidation (para-hydroxylation) and modulate the electronic environment to prevent ortho-oxidation, all while maintaining the lipophilic contacts required for deep hydrophobic pocket binding (e.g., in GPCRs or Monoamine Transporters).

Key Technical Specifications

| Property | Value / Description |

| IUPAC Name | 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine |

| CAS (HCl) | 1172721-51-5 |

| Molecular Weight | 207.3 g/mol (Free Base) |

| CLogP | ~3.8 (High lipophilicity, CNS penetrant) |

| pKa (Piperidine) | ~9.8 (Predominantly protonated at physiological pH) |

| Key Application | Bioisostere for benzylpiperidine; Metabolic stability enhancement; Sigma-1/D4 receptor targeting.[1][2][3] |

Structural Rationale & Physicochemical Profile[4]

The transition from a naked benzylpiperidine to the 3-fluoro-4-methyl analog is rarely accidental; it is a calculated "hit-to-lead" optimization maneuver.

The "Methyl-Block" Strategy

The para-position of a phenyl ring is the most energetically favorable site for Phase I metabolic oxidation by Cytochrome P450 enzymes.

-

Mechanism: CYP enzymes insert an oxygen atom to form a p-phenol, which is rapidly glucuronidated and excreted.

-

Solution: Introduction of the 4-methyl group sterically and chemically blocks this position. While the methyl group itself is susceptible to benzylic oxidation, it is significantly slower than direct ring hydroxylation, extending the molecule's half-life (

).

The "Fluorine-Scan" Effect

The addition of the 3-fluoro group serves a dual purpose:

-

Metabolic Protection: It deactivates the ring towards electrophilic attack and blocks the ortho-position from metabolism.

-

Lipophilicity Modulation: Fluorine is bioisosteric to hydrogen but highly electronegative. It lowers the pKa of the phenyl ring system (making it less electron-rich) without significantly adding steric bulk, often improving potency by strengthening hydrophobic interactions in the receptor pocket (e.g., Fluorine-Polar interactions).

Visualization: Metabolic Optimization Logic

The following diagram illustrates the rationale behind this substitution pattern.

Caption: Evolution from generic scaffold to metabolically stable lead via specific substitution.

Synthetic Routes[2][4][5][6][7]

Two primary routes exist for synthesizing this building block. Route A is preferred for research-scale modularity (library synthesis), while Route B is the classical industrial approach for scale-up.

Route A: The Suzuki-Miyaura Coupling (Modular)

This modern approach allows for the rapid convergence of a piperidine core and diverse aryl halides. It utilizes a hydroboration-coupling sequence.

-

Precursor: tert-butyl 4-methylenepiperidine-1-carboxylate.

-

Reagent: 9-BBN (9-Borabicyclo[3.3.1]nonane).

-

Coupling Partner: 4-Bromo-2-fluorotoluene.

Route B: Acylation-Reduction (Scalable)

Ideal for multi-gram synthesis, this route avoids expensive palladium catalysts but requires harsh reducing agents.

-

Step 1: Friedel-Crafts acylation of 2-fluorotoluene with isonipecotic acid chloride (or Grignard addition to 4-cyanopyridine).

-

Step 2: Reduction of the resulting ketone/alcohol and pyridine ring (if applicable).

Detailed Experimental Protocol (Route A)

Objective: Synthesis of tert-butyl 4-(3-fluoro-4-methylbenzyl)piperidine-1-carboxylate (Protected Intermediate).

Materials

-

tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv)

-

9-BBN (0.5 M in THF, 1.1 equiv)

-

4-Bromo-2-fluorotoluene (1.0 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

-

K₂CO₃ (3.0 equiv)

-

Solvents: Anhydrous THF, DMF, Water.

Step-by-Step Methodology

-

Hydroboration (Formation of Alkylborane):

-

In a flame-dried Schlenk flask under Argon, dissolve tert-butyl 4-methylenepiperidine-1-carboxylate in anhydrous THF.

-

Add 9-BBN solution dropwise at 0°C.

-

Allow the mixture to warm to room temperature and reflux for 1 hour. Checkpoint: The solution should become clear.

-

-

Suzuki Coupling:

-

In a separate vessel, degas a mixture of 4-Bromo-2-fluorotoluene, Pd(dppf)Cl₂, and K₂CO₃ in DMF/H₂O (9:1).

-

Transfer the organoborane solution (from Step 1) via cannula into the aryl halide mixture.

-

Heat the reaction to 80°C for 16 hours under Argon.

-

-

Work-up & Purification:

-

Cool to room temperature.[4] Quench with water and extract with EtOAc (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes at 10-20% EtOAc.

-

-

Deprotection (To yield the final building block):

-

Dissolve the Boc-protected intermediate in DCM.

-

Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours.

-

Concentrate to yield This compound hydrochloride as a white solid.

-

Synthetic Workflow Diagram

Caption: Modular synthesis via Hydroboration-Suzuki coupling sequence.

Applications in Drug Discovery[1][3][7][8]

Therapeutic Areas

-

Neuropsychiatry: This scaffold is heavily utilized in the development of Sigma-1 receptor agonists and Dopamine D4 antagonists . The benzylpiperidine moiety mimics the ethylamine side chain of neurotransmitters but with restricted conformation.

-

Pain Management: Used in the synthesis of dual SRI/NRI inhibitors, where the 3-F, 4-Me tail fits into the hydrophobic S1' pocket of the transporter.

Case Study: Sigma Receptor Ligands

In the optimization of Sigma-1 ligands (potential treatments for depression and neurodegeneration), the 4-benzylpiperidine core is standard.

-

Observation: Unsubstituted benzylpiperidines often suffer from rapid clearance.

-

Optimization: Replacing the benzyl group with 3-fluoro-4-methylbenzyl retained sub-nanomolar affinity (

nM) while doubling the metabolic half-life in microsomal stability assays [1, 3].

References

-

Vice, S., et al. (2001).[5] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry.

-

Berardi, F., et al. (2004). "Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine... as Potent σ Ligands." Journal of Medicinal Chemistry.

-

Rowley, M., et al. (2001). "4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor." Journal of Medicinal Chemistry.

-

ChemicalBook. "Product Entry: this compound hydrochloride."[6]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]

- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 6. This compound hydrochloride CAS#: 1172721-51-5 [m.chemicalbook.com]

Technical Guide: Discovery & Optimization of Novel 4-(3-Fluoro-4-methyl-benzyl)-piperidine Analogs

Executive Summary

This technical guide details the discovery pipeline for a novel series of 4-(3-Fluoro-4-methyl-benzyl)-piperidine analogs. These small molecules are designed as selective antagonists for the GluN2B (NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1]

While the 4-benzylpiperidine scaffold is well-established (e.g., Ro 25-6981, Ifenprodil), clinical translation has been hindered by poor oral bioavailability and off-target effects (hERG inhibition). The specific incorporation of the 3-fluoro-4-methyl substitution pattern aims to optimize the metabolic stability of the "tail" region while maintaining high affinity for the ifenprodil-binding site located at the GluN1/GluN2B interface.

Rationale & Pharmacophore Design

The GluN2B Allosteric Pocket

Unlike competitive antagonists that bind the glutamate site (GluN2) or glycine site (GluN1), 4-benzylpiperidines bind to the N-terminal domain (NTD) of the GluN2B subunit. This allosteric inhibition is use-dependent and preserves physiological synaptic transmission, reducing psychotomimetic side effects common with channel blockers like ketamine.

Structural Logic: The "3-Fluoro-4-methyl" Hypothesis

The parent compound, containing a simple 4-methylbenzyl group, suffers from rapid hepatic oxidation at the benzylic methyl position.

-

4-Methyl Group: Provides essential hydrophobic bulk to fill the deep hydrophobic pocket in the GluN2B NTD.

-

3-Fluoro Substitution:

-

Metabolic Protection: The fluorine atom deactivates the aromatic ring electronically, reducing the rate of cytochrome P450-mediated oxidation at the adjacent methyl group.

-

Conformational Lock: The steric bulk of fluorine restricts rotation, potentially lowering the entropic cost of binding.

-

Chemical Synthesis Protocols

We utilize a convergent synthetic route relying on reductive amination, which allows for the rapid diversification of the benzyl "tail" and the piperidine "head."

Reaction Workflow Diagram

The following diagram illustrates the parallel synthesis pathway used to generate the lead candidates.

Caption: Convergent reductive amination strategy for rapid analog generation.

Detailed Protocol: Reductive Amination

Objective: Coupling of 3-fluoro-4-methylbenzaldehyde with substituted piperidines.

Reagents:

-

Amine: 4-substituted piperidine (1.0 equiv)

-

Aldehyde: 3-Fluoro-4-methylbenzaldehyde (1.1 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE)

-

Catalyst: Acetic acid (AcOH) (1.0 equiv)

Step-by-Step Methodology:

-

Imine Formation: In a 20 mL scintillation vial, dissolve the amine (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 mmol) to catalyze imine formation. Stir at room temperature for 30 minutes under nitrogen atmosphere.

-

Reduction: Add STAB (1.5 mmol) in a single portion. Note: STAB is preferred over NaBH4 or NaBH3CN due to its selectivity for imines over aldehydes, preventing side-product formation.

-

Reaction: Stir the suspension vigorously for 12–16 hours at room temperature. Monitor consumption of the aldehyde via LC-MS.

-

Quench & Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL).

-

Purification: Pass the organic layer through a phase separator. Concentrate in vacuo. Purify the crude residue using an SCX-2 (Strong Cation Exchange) cartridge:

-

Load crude in MeOH.

-

Wash with MeOH (removes non-basic impurities).

-

Elute product with 2M NH3 in MeOH.

-

Pharmacological Characterization[1][2][3][4][5][6][7][8][9]

In Vitro Screening Cascade

To ensure scientific integrity, a funnel approach is used: Binding Affinity

Table 1: SAR Data Summary (Hypothetical Representative Data) Comparison of the novel 3-F,4-Me analog against standard benchmarks.

| Compound ID | R-Group (Benzyl) | GluN2B IC50 (nM) | GluN2A IC50 (nM) | Selectivity Ratio | Metabolic t1/2 (min)* |

| Ref-1 (Ifenprodil) | 4-OH | 150 | >10,000 | >60 | 12 |

| Ref-2 (Ro 25-6981) | 4-Me | 9 | >10,000 | >1000 | 24 |

| Analog A | H | 450 | >10,000 | >20 | 45 |

| Analog B | 4-F | 25 | >10,000 | >400 | 55 |

| Lead (Analog C) | 3-F, 4-Me | 11 | >10,000 | >900 | 85 |

*Microsomal stability (Human Liver Microsomes).

Functional Assay: Calcium Flux Protocol

Objective: Measure the inhibition of NMDA-induced Ca2+ influx in HEK293 cells stably expressing GluN1/GluN2B.

-

Cell Plating: Plate HEK293-GluN1/GluN2B cells in poly-D-lysine coated 384-well black/clear plates (20,000 cells/well). Incubate 24h.

-

Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator (2 µM) in assay buffer (HBSS + 20 mM HEPES). Incubate 45 min at 37°C.

-

Compound Addition: Add test compounds (Analog C) using an acoustic dispenser (Echo 550) to generate an 8-point concentration-response curve. Incubate 10 min.

-

Agonist Challenge: Inject Glutamate (10 µM) and Glycine (10 µM) via the FLIPR Tetra system.

-

Data Analysis: Calculate IC50 based on the reduction of Fluorescence Units (RFU) compared to vehicle control.

Biological Logic Diagram

The following Graphviz diagram visualizes the screening logic and the mechanism of action.

Caption: Hierarchical screening cascade ensuring potency and selectivity.

Critical Discussion: Mechanism of Selectivity

The high selectivity of the 3-Fluoro-4-methyl-benzyl analogs arises from the unique architecture of the GluN2B N-terminal domain.

-

The Hydrophobic Pocket: The 4-methyl group penetrates a hydrophobic cleft formed by residues Ile111 and Ala108.

-

The Linker Region: The piperidine ring acts as a rigid spacer. The protonated nitrogen interacts with GluN2B Glu236 via a salt bridge.

-

The 3-Fluoro Effect: Beyond metabolic stability, the 3-fluoro substituent engages in weak multipolar interactions with the backbone carbonyls of the binding pocket, a feature absent in the simple 4-methyl parent (Ro 25-6981). This explains why potency is maintained despite the electron-withdrawing nature of fluorine.

References

-

Fischer, G., et al. (1997). "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit."[2] Journal of Pharmacology and Experimental Therapeutics. Link

-

Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology. Link

-

Karakas, E., & Furukawa, H. (2014). "Crystal structure of a heterotetrameric NMDA receptor ion channel." Science. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

-

Mony, L., et al. (2009). "Structural Basis of NR2B-Selective Antagonist Recognition by N-Methyl-D-aspartate Receptors." Molecular Pharmacology. Link

Sources

- 1. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Identity of CAS Number 202126-85-0: A Case of Mistaken Identity

Initial investigations to construct a comprehensive technical guide for the compound with CAS number 202126-85-0 have hit a roadblock. Extensive searches across multiple chemical databases, supplier catalogs, and regulatory agency websites have failed to definitively identify a specific chemical substance associated with this number. This suggests that the provided CAS number may be incorrect, obsolete, or belong to a proprietary substance not available in the public domain.

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. The inability to retrieve information for CAS 202126-85-0 prevents the creation of the requested in-depth technical guide, as the foundational information regarding the compound's identity, properties, and applications remains unknown.

During the search process, a product listing from a chemical supplier, Aldrich, with the product number 202126 was found to be associated with Caesium Carbonate, which has a CAS number of 534-17-8. It is crucial to distinguish between a supplier's internal product number and the universally recognized CAS number. This finding does not confirm that 202126-85-0 is an alternative or previous CAS number for Caesium Carbonate.

Without a verifiable chemical identity for CAS 202126-85-0, it is not possible to proceed with the development of a technical guide that meets the required standards of scientific integrity and accuracy. Further investigation would require a corrected and validated CAS number.

We recommend that researchers, scientists, and drug development professionals seeking information on a specific chemical compound verify the CAS number from a reliable source to ensure they are accessing the correct and relevant data for their work.

Strategic Synthesis of 4-Substituted Piperidines: A Technical Guide

Executive Summary

The 4-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a vast array of therapeutics, including analgesics (e.g., Fentanyl family), antihistamines (e.g., Loratadine), and antipsychotics (e.g., Haloperidol).

For the drug development chemist, the challenge lies not just in constructing the ring, but in accessing the C4 position with high regioselectivity and functional group tolerance. This guide evaluates four distinct synthetic vectors:

-

The Carbonyl Vector: Functionalization of 4-piperidones.

-

The Cross-Coupling Vector: Transition-metal catalyzed arylation/alkylation.[1]

-

The Aromatic Vector: Asymmetric hydrogenation of pyridines.[2][3]

-

The Radical Vector: Minisci-type C-H functionalization.

Strategic Overview & Decision Matrix

The choice of synthetic route depends heavily on the desired substitution pattern (mono- vs. di-substituted at C4) and the stage of discovery (early-stage library vs. process scale-up).

Figure 1: Strategic divergence in 4-substituted piperidine synthesis. Color coding indicates reaction class (Green: Classical, Red: Aromatic/Radical, Yellow: Cross-Coupling).

The Carbonyl Vector: 4-Piperidone Functionalization

Best for: Creating quaternary centers (4,4-disubstituted) or 4-amino derivatives.

The 4-piperidone scaffold is the classic workhorse. It allows for immediate divergence via nucleophilic addition.

-

Grignard Addition: Treatment of

-protected 4-piperidone with organomagnesium reagents yields tertiary alcohols. These can be eliminated to alkenes and reduced to 4-substituted piperidines, or retained as 4-hydroxy-4-aryl derivatives (common in neuroactive ligands). -

Wittig Olefination: Converts the ketone to an exocyclic alkene, useful for introducing alkyl chains.

-

Reductive Amination: The primary route for 4-anilidopiperidines.

Scientist's Note: When using this route for library synthesis, always use

The Cross-Coupling Vector: Transition Metal Catalysis

Best for: High-throughput medicinal chemistry; varying the aryl/alkyl group late-stage.

Modern methodology has shifted toward cross-coupling to avoid harsh Grignard conditions.

A. Suzuki-Miyaura Coupling on Enol Triflates

This is the industry standard for generating 4-aryl piperidines.

-

Activation: 4-Piperidone is converted to the enol triflate using

and a base (e.g., pyridine or LiHMDS). -

Coupling: Pd-catalyzed coupling with aryl boronic acids yields the tetrahydropyridine.

Figure 2: The Suzuki-Miyaura workflow for 4-arylpiperidines via enol triflates.

B. Nickel-Catalyzed Reductive Cross-Coupling

A newer, powerful approach allows the coupling of unactivated alkyl halides (e.g., 4-bromopiperidine) with aryl or alkyl halides. This avoids the need for organometallic reagents entirely, using a Nickel catalyst and a metallic reductant (Mn or Zn).[6]

-

Key Reference: Gong et al. demonstrated Ni-catalyzed reductive coupling of alkyl halides, providing a direct route to 4-alkylpiperidines [1].

The Radical Vector: Minisci Reaction

Best for: Late-stage functionalization of the core without pre-functionalization.

The Minisci reaction utilizes the innate reactivity of the protonated pyridine/piperidine ring. Under oxidative conditions, alkyl radicals (generated from carboxylic acids or halides) attack the electron-deficient heterocycle.

-

Regioselectivity: While C2 is often favored electronically, C4 substitution can be promoted by blocking the C2 positions or tuning the steric environment of the radical source.

-

Photoredox Evolution: Modern protocols use Iridium or Ruthenium photocatalysts to generate radicals under mild conditions, avoiding the boiling acid/peroxide conditions of the classical Minisci [2].

The Aromatic Vector: Pyridine Hydrogenation

Best for: Stereoselective synthesis and atom economy.[5]

Reducing 4-substituted pyridines is the most direct route but historically suffered from harsh conditions (high pressure

Breakthrough: Homogeneous Iridium catalysis.

Systems using chiral

Comparative Data Analysis

| Parameter | Piperidone (Grignard) | Suzuki (Enol Triflate) | Ir-Hydrogenation | Minisci (Radical) |

| Substrate Availability | High (Commercial ketones) | High (Boronic acids) | High (Pyridines) | High (Carboxylic acids) |

| Step Count | 2-3 | 3 | 1 | 1 |

| Functional Group Tolerance | Low (No electrophiles) | High | Moderate (Reducible groups issue) | Moderate (Radical sensitive) |

| Regiocontrol | Perfect (C4 only) | Perfect (C4 only) | Perfect (Pre-installed) | Variable (C2 vs C4 mix) |

| Scalability | High | Moderate (Pd cost) | High | Moderate (Light penetration) |

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine (Suzuki Route)

A robust method for generating the 4-aryl core.

Reagents:

- -Boc-4-piperidone enol triflate (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

- (3-5 mol%)

- (2.0 equiv, 2M aqueous)

-

DME/Water (solvent system)

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Dissolution: Dissolve the enol triflate and phenylboronic acid in degassed DME (Dimethoxyethane).

-

Catalyst Addition: Add

quickly to minimize air exposure. -

Base Addition: Add the degassed

solution. -

Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

-

Validation:

NMR should show the vinylic proton at approx.

Protocol B: Iridium-Catalyzed Hydrogenation of 4-Substituted Pyridine

Adapted from recent literature for asymmetric synthesis [3].

Reagents:

-

4-Substituted Pyridine (1.0 equiv)

-

Benzyl bromide (to form pyridinium salt)

- (pre-catalyst)

-

Chiral Bisphosphine Ligand (e.g., (S)-SegPhos)

- gas (balloon or autoclave)

Procedure:

-

Activation: Treat the pyridine with benzyl bromide in acetone to precipitate the

-benzyl pyridinium bromide. Filter and dry. -

Catalyst Prep: In a glovebox, mix Ir precursor and ligand in MeOH to form the active complex.

-

Hydrogenation: Add the pyridinium salt and catalyst solution to an autoclave. Pressurize to 600 psi (40 bar)

. -

Reaction: Stir at RT for 24 hours.

-

Deprotection (Optional): The

-benzyl group can be removed via standard Pd/C hydrogenolysis if the secondary amine is required.

References

-

Nickel-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. Xu, H., et al. Chemical Science, 2013. Demonstrates the reductive coupling of 4-bromopiperidines.

-

Photocatalytic Minisci Reaction. Dong, J., & Wang, Q. Chimia, 2021. Reviews the mechanism of radical addition to protonated heterocycles.

-

Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. ChemRxiv Preprint, 2025 (and related Nature Chemistry works). Details the reduction of pyridines to piperidines using Ir-catalysis.[2]

-

Suzuki-Miyaura Cross-Coupling with Triflates. Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling. Provides the foundational matrix for coupling enol triflates.

Sources

Methodological & Application

Application Note: Protocol for N-alkylation of 4-(3-Fluoro-4-methyl-benzyl)-piperidine

Abstract & Introduction

The 4-benzylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for GluN2B-selective NMDA receptor antagonists (e.g., Ro 25-6981, Ifenprodil) and various sigma receptor ligands. The specific substrate 4-(3-Fluoro-4-methyl-benzyl)-piperidine represents a critical "southern" hemisphere building block for Next-Generation NR2B antagonists, where the fluorine substitution modulates metabolic stability and lipophilicity.

This Application Note details two validated protocols for the N-alkylation of this secondary amine.

-

Method A (Reductive Amination): The "Gold Standard" for selectivity and library generation using aldehydes.

-

Method B (Direct Nucleophilic Substitution): A high-throughput compatible route using alkyl halides.[1]

These protocols are designed to maximize yield, minimize over-alkylation (quaternization), and ensure reproducibility in a drug discovery setting.

Strategic Workflow Decision Matrix

Before selecting a method, researchers should evaluate the available electrophiles and stability requirements. The following decision tree outlines the logical flow for protocol selection.

Figure 1: Synthetic decision tree for N-alkylation of secondary piperidine scaffolds.

Method A: Reductive Amination (Preferred)

This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (

Mechanism & Rationale[2][3][4]

-

Imine Formation: The secondary amine attacks the aldehyde carbonyl. Acid catalysis (AcOH) promotes water elimination to form the iminium ion.

-

Selective Reduction: STAB is sterically bulky and electron-deficient. It coordinates with the iminium nitrogen and delivers a hydride. It reacts negligibly with aldehydes at room temperature, preventing side-product alcohol formation.

Experimental Protocol

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Aldehyde (1.1 - 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (

) (1.4 - 1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Additive: Glacial Acetic Acid (1.0 - 2.0 equiv)

Step-by-Step Procedure:

-

Dissolution: In a clean, dry vial, dissolve the piperidine substrate (1.0 equiv) in DCE (concentration ~0.1 M).

-

Imine Formation: Add the aldehyde (1.1 equiv).[2]

-

Critical Step: Add Glacial Acetic Acid (1.0 equiv). This buffers the pH to ~5-6, optimizing iminium formation without protonating the amine into non-nucleophilic ammonium salt.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction: Add

(1.4 equiv) in a single portion.-

Note: Gas evolution is minimal, but ensure the vessel is vented or under a nitrogen balloon.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (look for M+H of product; disappearance of imine intermediate).

-

Quench: Quench by adding saturated aqueous

(equal volume). Stir vigorously for 15 minutes to neutralize acetic acid and boron complexes. -

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

.[2] -

Purification: Concentrate in vacuo. Most products are sufficiently pure (>90%) for screening. If needed, purify via flash chromatography (DCM:MeOH 95:5).

Method B: Direct Alkylation ( )

Used when the electrophile is an alkyl halide.[2] This method relies on the nucleophilicity of the piperidine nitrogen.

Mechanism & Rationale

The reaction follows standard

-

Risk: Secondary amines can react twice with reactive halides to form quaternary ammonium salts.

-

Control: We use slight stoichiometric control and inorganic bases to limit over-alkylation.

Experimental Protocol

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Alkyl Halide (R-Cl, R-Br, R-I) (1.1 equiv)[2]

-

Base: Anhydrous

(2.0 - 3.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Only if using Alkyl Chlorides[2]

-

Solvent: Acetonitrile (ACN) (Preferred) or DMF

Step-by-Step Procedure:

-

Setup: Suspend the piperidine substrate (1.0 equiv) and

(3.0 equiv) in anhydrous Acetonitrile (0.1 M). -

Activation (Optional): If using an alkyl chloride , add KI (0.1 equiv) to facilitate an in-situ Finkelstein reaction (converting R-Cl to highly reactive R-I).

-

Addition: Add the Alkyl Halide (1.1 equiv).

-

Expert Tip: If the halide is highly reactive (e.g., benzyl bromide, methyl iodide), add it dropwise at 0°C to prevent bis-alkylation.

-

-

Reaction:

-

For reactive halides: Stir at RT for 2–6 hours.

-

For unreactive halides: Heat to 60–80°C for 12–24 hours.

-

-

Workup: Filter off the solid

salts. Rinse the filter cake with Ethyl Acetate.[2] -

Extraction: Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water (to remove DMF/traces of salts) and Brine.

-

Purification: Column chromatography is usually required to separate the tertiary amine product from trace quaternary salts.

Comparative Analysis & QC

| Feature | Method A (Reductive Amination) | Method B (Direct Alkylation) |

| Selectivity | High (Mono-alkylation only) | Moderate (Risk of quaternization) |

| Reaction Time | 4 - 16 Hours | 2 - 24 Hours |

| Purification | Often not required (Extraction only) | Chromatography often required |

| Scope | Requires Aldehyde/Ketone | Requires Alkyl Halide |

| Atom Economy | Lower (Boron waste) | Higher |

Quality Control Criteria

-

LC-MS: Purity >95% (UV 254 nm). Confirm mass [M+H]+.

-

1H NMR: Diagnostic shift of the piperidine ring protons adjacent to the nitrogen (typically

2.8 - 3.0 ppm for N-alkylated products). -

19F NMR: Confirm integrity of the 3-fluoro-4-methyl-benzyl moiety (singlet/multiplet around -110 to -120 ppm depending on exact environment).

References

-

Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Source:

-

-

Fischer, G., et al. (1997). "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[6][7] Characterization in vitro." Journal of Pharmacology and Experimental Therapeutics.

-

Source:

-

-

BenchChem Protocols. "Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.

-

Source:

-

-

Organic Chemistry Portal.

-

Source:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reductive Amination using 4-(3-Fluoro-4-methyl-benzyl)-piperidine

Abstract

This application note details the optimized protocols for the reductive amination of 4-(3-Fluoro-4-methyl-benzyl)-piperidine , a privileged scaffold in medicinal chemistry often utilized in the synthesis of GPCR ligands, kinase inhibitors, and monoamine transporter modulators. We present a "Gold Standard" Direct Reductive Amination (DRA) protocol using Sodium Triacetoxyborohydride (STAB), alongside a cost-effective stepwise method. This guide addresses critical parameters including salt-break strategies, solvent effects, and pH control to ensure high yields and minimize side reactions such as over-alkylation or reduction of sensitive functional groups.

Introduction & Significance

The 4-benzylpiperidine moiety is a pharmacophore embedded in numerous bioactive compounds. The specific derivative This compound (CAS: 1172721-51-5) offers unique electronic and steric properties:

-

Fluorine substitution: Modulates metabolic stability (blocking P450 oxidation) and alters lipophilicity (

). -

Methyl group: Provides steric bulk that can enhance selectivity for hydrophobic binding pockets.

Reductive amination is the preferred method for coupling this secondary amine with diverse aldehydes and ketones. Unlike direct alkylation with halides, which often suffers from over-alkylation, reductive amination proceeds via a controlled iminium ion intermediate, offering superior chemoselectivity.[1]

Mechanistic Pathway

The reaction proceeds through the formation of a carbinolamine, followed by dehydration to an iminium ion (since the amine is secondary).[2] The reducing agent must selectively reduce this iminium species faster than the starting carbonyl compound.

Figure 1: Mechanistic pathway of reductive amination for a secondary amine.

Experimental Strategy & Reagent Selection

Reducing Agent Selection

The choice of reducing agent is the single most critical variable.

| Reagent | Selectivity | Toxicity | Recommended Use |

| Sodium Triacetoxyborohydride (STAB) | High | Low | Standard. Reduces iminium ions much faster than aldehydes/ketones. |

| Sodium Cyanoborohydride (NaCNBH₃) | High | High (HCN) | Legacy method. Use only if STAB fails or for acid-sensitive substrates. |

| Sodium Borohydride (NaBH₄) | Low | Low | Stepwise only. Will reduce aldehydes if mixed directly.[2] |

| Catalytic Hydrogenation (H₂/Pd-C) | High | Low | Scalable, but incompatible with nitro, benzyl ether, or alkene groups. |

Solvent Systems[3][4][5]

-

1,2-Dichloroethane (DCE): The preferred solvent for STAB.[3][4] It promotes iminium formation and does not coordinate strongly with the boron species.

-

THF: A viable alternative if the substrate has poor solubility in chlorinated solvents.

-

Methanol: Required for NaBH₄ or NaCNBH₃ protocols but not recommended for STAB (reacts with the reagent).

Protocol A: The "Gold Standard" (STAB)

Objective: One-pot direct reductive amination of this compound with an aldehyde.

Materials

-

Amine: this compound HCl (1.0 equiv)

-

Carbonyl: Aldehyde (1.1 – 1.2 equiv)[5]

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.2 equiv) – Crucial for HCl salts

-

Acid: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Catalyst

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure

-

Free-Basing (In-situ):

-

In a dry reaction vial, suspend the piperidine HCl salt (1.0 equiv) in DCE (0.1 M concentration).

-

Add TEA (1.2 equiv) and stir for 10–15 minutes at room temperature (RT). Note: The solution may clear up as the free base forms.

-

-

Imine Formation:

-

Add the Aldehyde (1.1 equiv).

-

Add Glacial Acetic Acid (1.0 equiv).

-

Stir for 30–60 minutes at RT. This allows the equilibrium to shift toward the iminium ion.

-

-

Reduction:

-

Add STAB (1.5 equiv) in a single portion. Caution: Mild effervescence may occur.

-

Seal the vessel under Nitrogen/Argon and stir at RT for 2–16 hours.

-

Monitoring: Check via LC-MS or TLC. Look for the disappearance of the secondary amine (MW ~207 + substituents).

-

-

Quench & Workup:

-

Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine organics, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

The crude material is often pure enough for biological screening. If not, purify via flash chromatography (DCM/MeOH gradient).

-

Figure 2: Workflow for Protocol A (STAB method).

Protocol B: Stepwise Method (NaBH₄)

Objective: Cost-effective synthesis when STAB is unavailable or for extremely unreactive ketones.

Step-by-Step Procedure

-

Imine Formation:

-

Dissolve piperidine free base (1.0 equiv) and Carbonyl (1.0 equiv) in Anhydrous Methanol.

-

Add molecular sieves (4Å) or MgSO₄ to absorb water (drives equilibrium).

-

Reflux for 2–4 hours (for ketones) or stir at RT for 2 hours (for aldehydes).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Borohydride (NaBH₄) (1.0 – 1.5 equiv) portion-wise. Caution: Vigorous hydrogen evolution.

-

Warm to RT and stir for 1 hour.

-

-

Workup:

-

Quench with water or 1M NaOH.

-

Evaporate Methanol.

-

Extract aqueous residue with EtOAc.

-

Optimization & Troubleshooting Guide

Steric Hindrance

If the aldehyde/ketone is sterically hindered (e.g., ortho-substituted aromatics):

-

Increase Acid: Use 2–3 equiv of AcOH.

-

Heat: Warm the imine formation step to 40–50°C before adding the reducing agent.

-

Switch Solvent: Use 1,2-Dichlorobenzene for higher temperature compatibility (rarely needed).

Low Conversion

-

Wet Solvents: Water hydrolyzes the iminium ion back to the starting materials. Ensure DCE is anhydrous.

-

Salt Interference: If using the HCl salt, ensure full neutralization with TEA. If the amine remains protonated, it cannot attack the carbonyl.

Side Reactions (Dialkylation)

-

With secondary amines like this piperidine, dialkylation is impossible (quaternary ammonium salts are unstable under these conditions).

-

However, if the aldehyde enolizes, you may get aldol condensation side products. Solution: Add the aldehyde slowly to the amine/acid mixture at 0°C.

Safety & Handling

-

This compound: Treat as a potential irritant. Wear gloves and eye protection.

-

STAB: Releases acetic acid upon hydrolysis. Generally safer than NaCNBH₃ but still evolves hydrogen gas when quenched.

-

DCE: Suspected carcinogen. Handle in a fume hood. DCM is a safer substitute if solubility permits.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1]

-

BenchChem. (2025).[5] "Application Notes and Protocols for Reductive Amination Reactions." BenchChem Protocols.

-

PubChem. (2025).[6] "this compound Compound Summary." National Library of Medicine.

-

Organic Chemistry Portal. "Reductive Amination - Synthetic Protocols and Methodologies."

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 4-Fluoro-1-(4-(3-(piperidin-1-yl)propoxy)benzyl)piperidine | C20H31FN2O | CID 44592066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 4-(3-Fluoro-4-methyl-benzyl)-piperidine in Diversity-Oriented Synthesis

Topic: Using 4-(3-Fluoro-4-methyl-benzyl)-piperidine in Multi-Component Reactions Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the application of This compound (CAS: 1172721-51-5) as a high-value secondary amine building block in Multi-Component Reactions (MCRs). While generic piperidines are ubiquitous in organic synthesis, this specific scaffold incorporates a 3-fluoro-4-methyl substitution pattern designed to optimize pharmacokinetics. The fluorine atom modulates pKa and lipophilicity (Bioisosterism), while the para-methyl group blocks metabolic oxidation (soft-spot blocking), significantly enhancing the metabolic stability of the final drug candidate.

This note provides validated protocols for two high-fidelity MCRs: the A³-Coupling (Aldehyde-Alkyne-Amine) and the Petasis Borono-Mannich Reaction . These pathways allow for the rapid generation of propargylamines and

Chemical Profile & Handling

Compound Identity: this compound Role: Secondary Amine Nucleophile / Pharmacophore Scaffold

| Property | Value / Description | Impact on MCR |

| Molecular Weight | ~207.29 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| Nucleophilicity | Moderate (Secondary Amine) | Highly reactive in iminium ion formation; sterically permissive. |

| Solubility | High in DCM, MeOH, EtOH, DMSO | Compatible with standard MCR solvent systems. |

| pKa (Calc.) | ~10–11 (Piperidine N) | Requires buffering in pH-sensitive reactions (e.g., biological assays). |

| Stability | Air/Moisture Stable | No glovebox required; amenable to open-flask synthesis. |

Strategic Rationale (SAR Logic)

The selection of this specific building block is governed by Structure-Activity Relationship (SAR) principles:

Figure 1: SAR Logic describing the pharmacodynamic and pharmacokinetic advantages of the scaffold.

Protocol A: Catalytic A³-Coupling (Aldehyde-Alkyne-Amine)

Target: Propargylamines (Precursors to allylamines, indoles, and triazoles). Mechanism: Metal-catalyzed activation of terminal alkyne + in situ iminium formation.

Reagents & Materials

-

Amine: this compound (1.0 equiv)

-

Aldehyde: Aryl or Alkyl aldehyde (1.1 equiv)

-

Alkyne: Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

-

Catalyst: CuBr (5 mol%) or CuI (10 mol%)

-

Solvent: Toluene or DCM (Anhydrous)

-

Atmosphere: Inert (Nitrogen/Argon) recommended but not strictly required.

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried reaction vial equipped with a magnetic stir bar, add CuBr (5 mol%). Purge with nitrogen.

-

Solvent Addition: Add anhydrous Toluene (concentration ~0.5 M relative to amine).

-

Reactant Assembly: Sequentially add:

-

Alkyne (1.2 equiv)

-

Amine (1.0 equiv) — Add slowly to avoid exotherm.

-

Aldehyde (1.1 equiv)

-

-

Reaction: Heat the mixture to 80°C (oil bath) for 6–12 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the aldehyde spot.

-

-

Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove copper salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Workflow Visualization

Figure 2: Mechanistic workflow of the A³-Coupling reaction using the piperidine scaffold.

Protocol B: Petasis Borono-Mannich Reaction

Target:

Reagents & Materials

-

Amine: this compound (1.0 equiv)

-

Component 2: Glyoxylic acid (for amino acids) or Salicylaldehyde (for amino-phenols) (1.0 equiv)

-

Boronic Acid: Aryl or Vinyl Boronic Acid (1.1 equiv)

-

Solvent: Ethanol (EtOH) or Hexafluoroisopropanol (HFIP) for faster rates.

-

Temperature: Room Temperature to 50°C.

Step-by-Step Methodology

-

Mixture Preparation: In a round-bottom flask, dissolve the Amine (1.0 equiv) in Ethanol (0.2 M).

-

Carbonyl Addition: Add Glyoxylic acid monohydrate (1.0 equiv). Stir for 10 minutes to allow pre-association/iminium formation.

-

Boronic Acid Addition: Add the Aryl Boronic Acid (1.1 equiv).

-

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Optimization: If conversion is slow (checked by LC-MS), heat to 50°C or switch solvent to HFIP.

-

-

Work-up:

-

Evaporate volatiles.

-

Redissolve in DCM and wash with water.

-

Note: If the product is zwitterionic (amino acid), purification via ion-exchange chromatography or recrystallization is preferred over extraction.

-

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Low Yield (A³-Coupling) | Catalyst poisoning or oxidation | Use fresh CuBr; ensure inert atmosphere. Switch to AuCl₃ (1-2 mol%) for higher efficiency. |

| No Reaction (Petasis) | Boronic acid instability (protodeboronation) | Lower temperature; use potassium organotrifluoroborates instead of boronic acids. |

| Impurity Formation | Oxidation of the benzylic methyl | Avoid strong oxidants (e.g., KMnO4, CrO3) in subsequent steps. The 4-methyl is stable to air but sensitive to radical bromination. |

| Solubility Issues | Free base precipitation | Convert the piperidine to its HCl salt for storage, but free-base it (using NaHCO3 wash) before adding to the MCR for optimal reactivity. |

References

-

A³-Coupling Overview: Wei, C., & Li, C. J. (2003). A³-coupling of aldehydes, amines, and alkynes. Journal of the American Chemical Society, 125(32), 9584-9585.

-

Petasis Reaction Mechanics: Candeias, N. R., et al. (2010). Boronic acids and esters in the Petasis-borono Mannich multicomponent reaction. Chemical Reviews, 110(10), 6129-6190.

-

Fluorine in MedChem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Piperidine Scaffolds in GPCRs: Meyer, M. D., et al. (2016). Structure-Activity Relationship Studies of 4-Benzylpiperidine-Based Dopamine D4 Receptor Antagonists. Journal of Medicinal Chemistry.

-

Chemical Property Verification: PubChem Database.[1] Compound Summary for CID 11159793 (Analogous 4-(3-methylbenzyl)piperidine).

Sources

Application of 4-(3-Fluoro-4-methyl-benzyl)-piperidine in pharmaceutical synthesis

An In-Depth Guide to the Application of 4-(3-Fluoro-4-methyl-benzyl)-piperidine in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds found in pharmaceuticals, agrochemicals, and natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional, conformationally restricted framework ideal for precise interactions with biological targets.[3][4] Over 100 commercially available drugs feature the piperidine substructure, highlighting its significance in targeting a broad spectrum of diseases, from neurological disorders to allergies and cancer.[3][5]

In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6] Fluorine's unique properties—small size, high electronegativity, and the strength of the C-F bond—allow chemists to meticulously modulate a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2][6] This often translates into enhanced efficacy, improved safety profiles, and better pharmacokinetic properties.

The intermediate, This compound , represents a powerful convergence of these two design principles. It offers a pre-validated piperidine core functionalized with a specifically substituted benzyl moiety. This building block is not merely a scaffold; it is an engineered component designed to address specific challenges in drug development, providing researchers with a head start in optimizing lead compounds.

Part 1: Scientific Rationale and Mechanistic Insights

The utility of this compound arises from the synergistic contribution of its three key structural components. Understanding the causality behind its design is crucial for its effective application.

The Piperidine Core: A 3D Navigator

The saturated piperidine ring serves as a non-planar anchor. Unlike a flat aromatic ring, its chair-like conformation orients substituents in distinct axial and equatorial vectors.[3] This is critical for positioning the benzyl group for optimal engagement with a protein's binding pocket. The basic nitrogen atom (pKa typically ~8-11) acts as a key interaction point, forming salt bridges with acidic residues (e.g., aspartate, glutamate) or serving as a hydrogen bond acceptor. It is also the primary site for further synthetic elaboration to build the target molecule.

The 4-Benzyl Substituent: A Versatile Pharmacophore

The benzyl group attached at the C4 position is a common motif in pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[7] It effectively mimics endogenous ligands and can engage in hydrophobic and π-stacking interactions. Using the piperidine as a linker avoids the planarity of a simple phenyl ring, allowing for more complex and specific interactions within a three-dimensional binding site.

The 3-Fluoro-4-methylphenyl Moiety: A Tool for Fine-Tuning

This specific substitution pattern is a sophisticated tool for molecular optimization:

-

Metabolic Blocking: The fluorine atom at the 3-position can serve as a "metabolic shield." Aromatic hydroxylation is a common metabolic pathway mediated by cytochrome P450 enzymes. Placing a strong C-F bond at a potential site of oxidation can prevent this degradation, thereby increasing the drug's half-life.[6]

-

pKa Modulation: The electron-withdrawing nature of fluorine can subtly modulate the basicity of the piperidine nitrogen. This can be critical for optimizing a compound's pharmacokinetic profile, such as reducing off-target activity at the hERG potassium ion channel, a common cause of cardiotoxicity.[2]

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions or form specific hydrogen bonds with amide backbones in a protein, increasing binding affinity and selectivity.

-

Conformational Control: The combination of the 3-fluoro and 4-methyl groups creates a unique steric and electronic profile. The methyl group adds lipophilicity, potentially improving binding in hydrophobic pockets, while the fluorine atom influences the electronic landscape. This combination has been explored in the development of potent and selective ligands, such as Dopamine D4 receptor (D4R) antagonists.[8][9]

Part 2: Synthetic Applications & Experimental Protocols

The primary application of this compound is as a secondary amine nucleophile for the construction of more complex molecules. It is typically introduced in the middle or late stages of a synthetic sequence. Below, we detail its synthesis and a representative application in the preparation of a hypothetical therapeutic agent.

Synthesis of the Core Intermediate: this compound

A robust and scalable method to prepare this intermediate involves the reduction of a corresponding pyridinium salt. This avoids issues with direct alkylation of piperidine and provides good yields.

Diagram: Synthesis of the Core Intermediate

Caption: Synthetic workflow for the preparation of the title intermediate.

Protocol 1: Preparation of this compound

This protocol details the catalytic hydrogenation of the corresponding pyridine precursor, a common and effective method.

Materials & Reagents

| Reagent | M.W. | Amount | Moles | Stoichiometry |

|---|---|---|---|---|

| 4-(3-Fluoro-4-methyl-benzyl)-pyridine | 201.24 g/mol | 10.0 g | 49.7 mmol | 1.0 equiv |

| Palladium on Carbon (10 wt. %) | - | 1.0 g | - | 10% w/w |

| Ethanol (anhydrous) | 46.07 g/mol | 200 mL | - | - |

| Hydrochloric Acid (conc.) | 36.46 g/mol | ~5 mL | - | - |

| Hydrogen Gas (H₂) | 2.02 g/mol | 50 psi | - | Excess |

Step-by-Step Procedure:

-

Vessel Preparation: To a 500 mL hydrogenation vessel, add 4-(3-Fluoro-4-methyl-benzyl)-pyridine (10.0 g, 49.7 mmol) and anhydrous ethanol (200 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g) to the solution under a nitrogen atmosphere.

-

Acidification: Add concentrated hydrochloric acid dropwise (~5 mL) until the solution is acidic (pH ~2-3). This step is crucial for activating the pyridine ring towards reduction.

-

Hydrogenation: Seal the vessel and connect it to a Parr hydrogenator. Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times.

-

Reaction: Pressurize the vessel to 50 psi with hydrogen gas and begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a temperature of 25-30°C.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can also be checked by TLC or LC-MS analysis of a small, carefully vented aliquot.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 25 mL).

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude hydrochloride salt. The product can be further purified by recrystallization from an ethanol/ether mixture or used directly in the next step after basification and extraction if the free base is required.

Application in Target Synthesis: N-Alkylation to Form a D4R Antagonist Precursor

This protocol demonstrates how the intermediate is used to install the fluorinated benzyl-piperidine moiety onto a heterocyclic core, a common strategy in the synthesis of CNS-active agents.[9][10]

Diagram: Application in N-Alkylation

Caption: Workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Protocol 2: Synthesis of 2-[this compound-1-yl]-5-nitropyrimidine

Materials & Reagents

| Reagent | M.W. | Amount | Moles | Stoichiometry |

|---|---|---|---|---|

| This compound | 207.29 g/mol | 1.0 g | 4.82 mmol | 1.0 equiv |

| 2-Chloro-5-nitropyrimidine | 159.55 g/mol | 0.81 g | 5.06 mmol | 1.05 equiv |

| Diisopropylethylamine (DIPEA) | 129.24 g/mol | 1.25 g (1.7 mL) | 9.64 mmol | 2.0 equiv |

| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 20 mL | - | - |

Step-by-Step Procedure:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.82 mmol), 2-chloro-5-nitropyrimidine (0.81 g, 5.06 mmol), and DMF (20 mL).

-

Base Addition: Add diisopropylethylamine (DIPEA) (1.7 mL, 9.64 mmol) to the stirred solution. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to 90°C using an oil bath.

-

Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting piperidine.

-

Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (100 mL).

-